3-Aminoquinazolin-4-one;2,4,6-trinitrophenol
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Overview
Description
3-Aminoquinazolin-4-one;2,4,6-trinitrophenol is a chemical compound that combines the structural features of 3-aminoquinazolin-4-one and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinazolin-4-one typically involves the cyclization of o-aminobenzamides with various reagents. For example, a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines can efficiently produce quinazolin-4-ones . Another method involves the use of CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide at 80°C .
2,4,6-Trinitrophenol is industrially produced by the nitration of phenol with a mixture of sulfuric acid and nitric acid. The reaction conditions are carefully controlled to ensure the formation of the trinitro compound .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in radical methylation/sp3 C-H amination/oxidation reactions . It also undergoes unusual alkaline recyclization into new 1,3,4-oxadiazoles under the action of aqueous solutions of alkali, hydrazine, and primary aliphatic amines .
2,4,6-Trinitrophenol is known for its explosive properties and can undergo nitration and reduction reactions. It is also used in the synthesis of other nitroaromatic compounds .
Common Reagents and Conditions: Common reagents for the reactions involving 3-aminoquinazolin-4-one include copper catalysts, dicumyl peroxide, and various bases such as tBuOK . For 2,4,6-trinitrophenol, common reagents include sulfuric acid, nitric acid, and reducing agents like hydrazine hydrate .
Major Products Formed: The major products formed from the reactions of 3-aminoquinazolin-4-one include quinazolinones and 1,3,4-oxadiazoles . For 2,4,6-trinitrophenol, the major products include various nitroaromatic compounds .
Scientific Research Applications
3-Aminoquinazolin-4-one derivatives have shown potential as potent inhibitors of SARS-CoV-2, with improved synthesis and pharmacokinetic properties . They are also used as organocatalysts for the reduction of aromatic nitro compounds .
2,4,6-Trinitrophenol is widely used in the detection of explosives and as a reagent in chemical synthesis. It is also utilized in the preparation of metal-organic frameworks for selective sensing applications .
Mechanism of Action
The mechanism of action of 3-aminoquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit SARS-CoV-2 by targeting specific viral proteins . The compound can also act as an organocatalyst, facilitating the reduction of nitroarenes by activating hydrazine hydrate .
2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing properties, making it a powerful oxidizing agent. It can form complexes with various metal ions, enhancing its reactivity in chemical synthesis .
Comparison with Similar Compounds
Similar compounds to 3-aminoquinazolin-4-one include other quinazolinone derivatives, which also exhibit diverse biological activities and catalytic properties . 2,4,6-Trinitrophenol is similar to other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and nitrobenzene, which are also used as explosives and reagents in chemical synthesis .
List of Similar Compounds:- Quinazolinone derivatives
- 2,4,6-Trinitrotoluene (TNT)
- Nitrobenzene
- 2-Nitrotoluene
Properties
CAS No. |
62176-70-9 |
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Molecular Formula |
C14H10N6O8 |
Molecular Weight |
390.26 g/mol |
IUPAC Name |
3-aminoquinazolin-4-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H7N3O.C6H3N3O7/c9-11-5-10-7-4-2-1-3-6(7)8(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,9H2;1-2,10H |
InChI Key |
PPFCSYZNYBTKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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